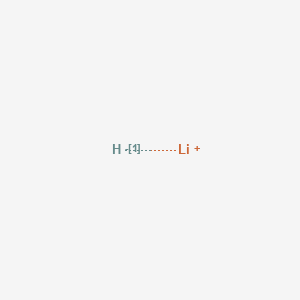
氘化锂
描述
Lithium Deuteride (LiD) is a stable isotopic compound that is commonly used in deuterium storage and energy storage applications . It is also used as fuel in modern thermonuclear weapons .
Synthesis Analysis
Lithium Deuteride has been prepared by the direct combination of lithium and deuterium at 700° . The deuterium was obtained from the oxide by the use of magnesium .
Molecular Structure Analysis
The structural and dynamical properties of liquid Li samples with high concentrations of D have been derived from first-principles molecular dynamics simulations . The analysis suggests liquid–solid phase transitions can occur at some concentrations and temperatures, forming rock-salt LiD within liquid Li .
Chemical Reactions Analysis
The primary fission explosion produces high energy gamma and x-rays, which are channeled downward, and reflected toward the fusion device . The heat and pressure from the explosion cause the “fuel” (lithium deuteride) surrounding the sparkplug to react, releasing tritium . The tritium then fuses with the deuterium to form helium (nuclear fusion) and more neutrons .
Physical And Chemical Properties Analysis
Lithium Deuteride has a high melting point, low density, high deuterium concentration, and exceptional thermal stability in both vacuum and inert gases . It has the highest specific heat and electrochemical potential of any element on the period table and the lowest density of any elements that are solid at room temperature .
科学研究应用
Hydrogen Bomb Development
In the military field, Lithium deuteride is famously used as a solid fusion fuel for hydrogen bombs . The reaction of a neutron with lithium is a convenient method of producing tritium, which is essential for the thermonuclear reaction in hydrogen bombs. The use of Lithium deuteride simplifies the process by avoiding complex freezing systems.
Isotope Labeling and Exchange Reactions
In chemical research, Lithium deuteride is used for isotope labeling and deuterium exchange reactions . These techniques are vital for understanding chemical pathways and mechanisms, particularly in complex organic molecules and pharmaceuticals.
Deuterium Isotope Effects Studies
The study of deuterium isotope effects is another significant application of Lithium deuteride . These effects are observed in various chemical, biological, and physical processes, providing insights into reaction kinetics and molecular dynamics.
Synthesis of Organometallic Compounds
Lithium deuteride serves as a deuterium source for synthesizing various organometallic compounds . These compounds are fundamental in research and development of new materials with potential applications in electronics, catalysis, and more.
作用机制
Target of Action
Lithium deuteride primarily targets nuclear reactions, specifically in the context of nuclear fusion . It is used as a fusion fuel in thermonuclear weapons . The compound’s primary role is to facilitate the fusion of deuterium and tritium, two isotopes of hydrogen .
Mode of Action
The mode of action of lithium deuteride involves a series of nuclear reactions. Initially, the fission reaction of the primary releases gamma and x-ray, neutrons, and heat to produce the high temperatures required for the following fusion reactions . The fuel for the fusion is lithium deuteride. The neutrons react with lithium to produce tritium, and alpha radiation .
Biochemical Pathways
Instead, it is involved in nuclear reactions, specifically the fusion of deuterium and tritium . This fusion reaction results in the release of a large amount of energy, which is the primary “downstream effect” of this process .
Pharmacokinetics
Instead, it undergoes nuclear reactions to produce energy .
Result of Action
The result of lithium deuteride’s action is the production of a large amount of energy through nuclear fusion . This energy is released in the form of gamma rays, kinetic energy, and other forms of radiation . In the context of its use in thermonuclear weapons, this energy release results in a large explosion .
Action Environment
The action of lithium deuteride is influenced by environmental factors such as temperature and pressure . High temperatures and pressures are required to initiate the nuclear fusion reactions in which lithium deuteride participates . Additionally, lithium deuteride is a solid under ambient conditions without cooling and compression, which has low production cost, small size, lightweight, and convenience to carry .
安全和危害
未来方向
Jefferson Lab is on the ground level of a multi-year, combined research venture to measure spin-polarized fusion (SPF) . If achieved, SPF will lower the requirements for the ignition of a burning plasma in a fusion reactor . Atomic nuclei have a behavior akin to a spinning top. Low temperatures and high magnetic fields can be used to “polarize” all the nuclei in a fuel pellet by forcing them to all spin in the same direction .
属性
IUPAC Name |
lithium;deuteride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Li.H/q+1;-1/i;1+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRTHRWZAMDZJOS-IEOVAKBOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[H-].[Li+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H-].[Li+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
HLi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501043436 | |
| Record name | Lithium deuteride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501043436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
9.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Gray crystals with melting point of 680 deg C; [Hawley] | |
| Record name | Lithium deuteride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2017 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Lithium deuteride | |
CAS RN |
13587-16-1 | |
| Record name | Lithium (2H)hydride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013587161 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lithium deuteride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501043436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lithium (2H)hydride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.638 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















